1-(2-chloro-7H-purin-6-yl)piperidine-4-carboxylic acid

Description

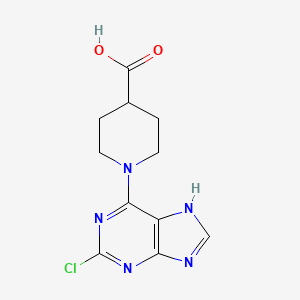

1-(2-Chloro-7H-purin-6-yl)piperidine-4-carboxylic acid (CAS: 919736-51-9) is a heterocyclic compound featuring a purine core substituted with a chlorine atom at position 2 and a piperidine ring linked via position 6 to a carboxylic acid group at position 4 of the piperidine (Fig. 1). Purine derivatives are widely studied for their roles in nucleic acid metabolism and as kinase inhibitors or adenosine receptor modulators.

Properties

IUPAC Name |

1-(2-chloro-7H-purin-6-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5O2/c12-11-15-8-7(13-5-14-8)9(16-11)17-3-1-6(2-4-17)10(18)19/h5-6H,1-4H2,(H,18,19)(H,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNANAGYRIFIIJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC(=NC3=C2NC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-chloro-7H-purin-6-yl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chlorinated purine intermediate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

1-(2-chloro-7H-purin-6-yl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring, to form different oxidation states and derivatives.

Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylate salt or ester.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-chloro-7H-purin-6-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-7H-purin-6-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in heterocyclic cores, substituent positions, and functional groups, leading to differences in physicochemical properties and biological activities. Key comparisons are outlined below:

1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic Acid (CAS: 1160263-08-0)

- Structural Differences : Replaces the purine ring with a pyrimidine and shifts the piperidine-carboxylic acid group to position 3 (vs. 4 in the target compound) .

- Positional isomerism (piperidine-3-carboxylic acid vs. 4-carboxylic acid) may alter hydrogen-bonding patterns in target binding.

1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid (CAS: 352673-16-6)

- Structural Differences : Substitutes the purine with a 2-chlorobenzoyl group, retaining the piperidine-4-carboxylic acid moiety .

- Implications :

- The benzoyl group introduces higher lipophilicity (LogP ~2.5 estimated), reducing aqueous solubility compared to the purine analog.

- Loss of purine’s hydrogen-bonding sites (N7, N9) may diminish affinity for nucleotide-binding proteins.

((1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol Hydrochloride (CAS: 172015-79-1)

- Structural Differences: Features a cyclopentene ring instead of piperidine and retains a purine core with 2-amino-6-chloro substitution .

- Implications: Cyclopentene’s rigidity may restrict conformational flexibility, affecting binding kinetics.

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid (CAS: 142217-77-4)

- Structural Differences : Lacks the purine/chloro substituent, instead incorporating an ethoxycarbonyl group on piperidine .

- Implications :

- Ethoxycarbonyl increases hydrophobicity (Log S = -1.5 vs. purine analog’s estimated Log S = -2.8), improving membrane permeability but reducing solubility.

- Absence of a heteroaromatic core limits interactions with enzymes requiring planar aromatic recognition.

Comparative Data Table

*Estimated based on purine analogs.

Key Research Findings

- Chlorine Position : 2-Chloro substitution on purine (target compound) enhances electrophilicity, facilitating covalent or polar interactions with kinases or nucleotidases .

- Piperidine vs. Cyclopentene : Piperidine’s flexibility in the target compound allows better adaptation to binding pockets compared to rigid cyclopentene derivatives .

- Solubility vs. Permeability : Piperidine-4-carboxylic acid in the target compound balances solubility (via COOH) and permeability (via piperidine), outperforming benzoyl analogs in aqueous environments .

Biological Activity

1-(2-Chloro-7H-purin-6-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₂ClN₅O₂, with a CAS number of 919736-51-9. Its structure includes a piperidine ring fused with a purine moiety, which contributes to its biological activity. The compound's chemical properties are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClN₅O₂ |

| CAS Number | 919736-51-9 |

| Purity | 95% |

| InChI | InChI=1S/C11H12ClN5O2 |

| SMILES | C1CN(CCC1C(=O)O)C2=NC(=NC3=C2NC=N3)Cl |

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research involving various cancer cell lines has demonstrated that this compound exhibits cytotoxic effects. In particular, it has shown promising results against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines.

Key Findings:

- Cytotoxicity: The compound displayed IC50 values ranging from 2.43 to 14.65 μM across different cancer cell lines, indicating significant growth inhibition.

- Mechanism of Action: It appears to induce apoptosis in cancer cells by enhancing caspase activity and causing cell cycle arrest in the G2/M phase, suggesting its role as a microtubule-destabilizing agent .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Protein Kinase B (PKB) Inhibition: The compound acts as a potent inhibitor of PKB, a key regulator in various signaling pathways involved in cell growth and survival. This inhibition may lead to reduced proliferation of cancer cells.

- Microtubule Destabilization: The compound has been shown to interfere with microtubule assembly, which is crucial for mitosis. This action contributes to its anticancer properties by preventing proper cell division .

Case Studies

Several case studies have examined the efficacy of this compound:

Case Study 1: MDA-MB-231 Cells

In vitro studies indicated that treatment with this compound at concentrations of 1.0 μM led to morphological changes consistent with apoptosis. Additionally, at higher concentrations (10 μM), caspase activity increased significantly (1.33–1.57 times), confirming its apoptotic effects.

Case Study 2: HepG2 Cells

Similar results were observed in HepG2 cells, where the compound exhibited notable cytotoxicity and induced cell cycle arrest, further supporting its potential as an anticancer therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.